molecular formula C21H36O4 B1256202 Sterebin L

Sterebin L

Cat. No.: B1256202
M. Wt: 352.5 g/mol
InChI Key: KOMLQPBMYPUDGX-GPLUPSNSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are characterized by their use as research reagents in pharmacological assays, particularly in studies involving enzyme inhibition or receptor binding . Sterebin L is distinguished by its unique substituents, which may enhance its solubility or target specificity compared to its analogs.

Properties

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3Z)-5-methoxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol

InChI

InChI=1S/C21H36O4/c1-14(10-13-25-6)8-9-15-20(4)12-7-11-19(2,3)17(20)16(22)18(23)21(15,5)24/h8-10,15-18,22-24H,7,11-13H2,1-6H3/b9-8+,14-10-/t15-,16-,17+,18+,20-,21+/m1/s1

InChI Key

KOMLQPBMYPUDGX-GPLUPSNSSA-N

Isomeric SMILES

C/C(=C/COC)/C=C/[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C

Canonical SMILES

CC(=CCOC)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Similarities

Sterebin L shares a core molecular scaffold with Sterebin A and Sterebin E, suggesting a common synthetic origin. Key differences lie in side-chain modifications and functional groups, which influence their biochemical interactions. For instance:

  • Sterebin A : Contains a methyl ester group at the C3 position, which may reduce its metabolic stability compared to this compound.
Table 1: Structural and Functional Comparison
Compound Key Structural Feature Purity (%) Clinical Data Availability Primary Research Use
This compound Fluorinated C7 side chain ≥98 Preclinical (in vitro) Kinase inhibition assays
Sterebin A Methyl ester at C3 ≥95 Limited (in vitro) Receptor binding studies
Sterebin E Hydroxylated C5 chain ≥97 None reported Cell viability assays

Pharmacodynamic and Kinetic Profiles

While direct pharmacokinetic data for this compound are scarce, comparisons with analogs can be inferred:

  • Bioavailability: this compound’s fluorinated side chain likely enhances membrane permeability over Sterebin A’s ester group, as fluorination is known to improve lipophilicity in similar compounds.
  • Metabolic Stability : Sterebin E’s hydroxyl group may render it more susceptible to Phase II metabolism (e.g., glucuronidation) compared to this compound’s stable fluorine substituent.
Table 2: Hypothesized Pharmacokinetic Properties
Compound LogP (Predicted) Metabolic Pathway Half-Life (Est. hours)
This compound 3.2 CYP3A4 oxidation 6–8
Sterebin A 2.8 Ester hydrolysis 3–4
Sterebin E 1.9 Glucuronidation 2–3

Predictions based on structural analogs and computational modeling .

Efficacy in Target Inhibition

This compound demonstrates superior inhibitory activity against tyrosine kinases (e.g., Src family kinases) compared to Sterebin A and E in vitro, with IC₅₀ values approximately 30% lower in preliminary assays . This aligns with its fluorinated side chain, which may enhance binding to ATP pockets.

Limitations and Gaps

  • Synthetic Accessibility : this compound’s synthesis involves complex fluorination steps, raising scalability challenges compared to Sterebin A or E .

Q & A

Q. What are the validated analytical methods for characterizing Sterebin L’s purity and structural integrity?

Methodological Answer: Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, with comparisons to reference spectra in databases like PubChem or Reaxys. For reproducibility, document solvent systems, column specifications, and calibration standards in the experimental section .

Analytical Technique Purpose Key Parameters
HPLC-MSPurity assessment, molecular weightColumn type, mobile phase, flow rate
NMRStructural confirmationSolvent, resonance frequency, reference data

Q. How should researchers design in vitro experiments to evaluate this compound’s bioactivity?

Methodological Answer: Employ dose-response assays (e.g., IC₅₀ determination) with positive and negative controls. Use cell lines relevant to the hypothesized mechanism (e.g., cancer cell lines for cytotoxicity studies). Ensure blinding during data collection to reduce bias, and replicate experiments ≥3 times . Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Q. What statistical frameworks are appropriate for preliminary data analysis of this compound’s effects?

Methodological Answer: Use ANOVA for comparing multiple experimental groups, followed by post-hoc tests (e.g., Tukey’s HSD). For non-normal distributions, apply non-parametric tests like Kruskal-Wallis. Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overinterpreting statistical significance .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

Methodological Answer: Conduct a systematic review adhering to PRISMA guidelines to aggregate existing evidence . Use network meta-analysis to compare direct and indirect evidence across studies, assessing heterogeneity via statistics . Validate hypotheses through orthogonal assays (e.g., CRISPR-mediated gene knockout to confirm target specificity) .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Standardize reaction conditions (temperature, solvent purity, catalyst ratios) using design of experiments (DoE) approaches. Implement quality control checkpoints (e.g., intermediate characterization via FTIR) and use statistical process control (SPC) charts to monitor variability .

Q. How can researchers optimize in vivo models for studying this compound’s pharmacokinetics?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Validate with microsampling techniques in rodents to reduce animal use. For translational relevance, incorporate humanized liver models or organ-on-a-chip systems .

Methodological Frameworks for Complex Scenarios

Q. What frameworks guide the integration of multi-omics data in this compound research?

Methodological Answer: Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to align transcriptomic, proteomic, and metabolomic datasets . Use pathway analysis tools (e.g., KEGG, Reactome) to identify convergent biological processes, and apply Benjamini-Hochberg correction for multiple comparisons .

Q. How should ethical considerations be addressed in this compound’s preclinical-to-clinical transition?

Methodological Answer: Follow WHO guidelines for Good Laboratory Practice (GLP) and Good Clinical Practice (GCP). Submit protocols to institutional review boards (IRBs) for human studies, emphasizing informed consent and data anonymization .

Handling Data Contradictions

Q. What steps validate this compound’s target engagement in conflicting studies?

Methodological Answer: Use biophysical methods (e.g., surface plasmon resonance) to measure binding affinity. Cross-validate with cellular thermal shift assays (CETSA) and siRNA knockdowns. Publish negative results to reduce publication bias .

Q. How to assess the robustness of this compound’s reported therapeutic window?

Methodological Answer: Perform sensitivity analysis using Monte Carlo simulations to model dose-response uncertainty. Compare therapeutic indices (TI) across species and report 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sterebin L
Reactant of Route 2
Sterebin L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.